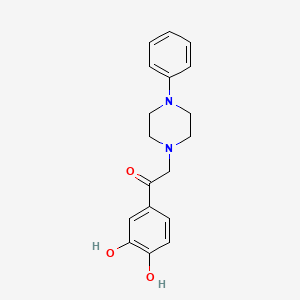[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B12269836.png)
[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine is a complex organic compound that features a unique combination of benzodioxin and oxadiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine typically involves multiple steps. One common route starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is further treated with different alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine involves its interaction with specific molecular targets. For instance, its cholinesterase inhibition activity suggests that it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for nerve signal transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced.
Comparaison Avec Des Composés Similaires
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine can be compared with other compounds containing benzodioxin or oxadiazole moieties:
2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine: This compound shares the benzodioxin structure but lacks the oxadiazole moiety.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: This compound has a similar benzodioxin structure but features an ethanone group instead of the oxadiazole moiety.
The uniqueness of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine lies in its combined structural features, which contribute to its diverse range of applications and potential therapeutic benefits.
Propriétés
Formule moléculaire |
C14H17N3O3 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H17N3O3/c1-10-15-14(16-20-10)9-17(2)8-11-3-4-12-13(7-11)19-6-5-18-12/h3-4,7H,5-6,8-9H2,1-2H3 |
Clé InChI |
QVRMMGFIOMWFKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NO1)CN(C)CC2=CC3=C(C=C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B12269757.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B12269761.png)
![6-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B12269770.png)
![4-[1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B12269772.png)

![N-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269790.png)
![N-[1-(3,6-dimethylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12269792.png)
![3,4-dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazine](/img/structure/B12269798.png)
![5-chloro-N-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12269804.png)
![3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12269806.png)
![4-(2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12269822.png)
![4-cyano-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B12269826.png)
![1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B12269827.png)
![N-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12269832.png)
